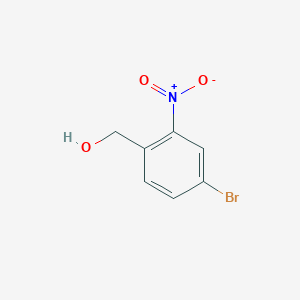

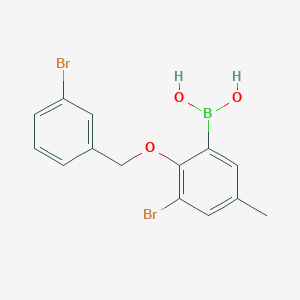

(3-溴-2-((3-溴苄基)氧基)-5-甲基苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(3-Bromo-2-((3-bromobenzyl)oxy)-5-methylphenyl)boronic acid" is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki cross-coupling reactions, and have applications in the synthesis of biologically active compounds and pharmaceutical agents .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves halogen-lithium exchange reactions, followed by the addition of a borate ester and subsequent hydrolysis. For example, amino-3-fluorophenyl boronic acid was synthesized from a bromo-fluoroaniline precursor using a similar approach . Although the specific synthesis of "(3-Bromo-2-((3-bromobenzyl)oxy)-5-methylphenyl)boronic acid" is not detailed in the provided papers, it is likely that a comparable synthetic route could be employed, utilizing a brominated phenyl precursor and a borate coupling step.

Molecular Structure Analysis

Boronic acids can exhibit diverse molecular structures, including planar and cyclic forms, as demonstrated by the tautomeric equilibrium observed in functionalized 2-formylphenylboronic acids . The molecular structure of boronic acid derivatives can be influenced by substituents on the phenyl ring, which can lead to variations in the solid-state conformation as revealed by X-ray crystallography.

Chemical Reactions Analysis

Boronic acids participate in various chemical reactions, including Suzuki cross-coupling, which is a palladium-catalyzed reaction used to form biaryl compounds . They can also undergo halodeboronation, a reaction where a halogen replaces the boronic acid group, as seen in the synthesis of 2-bromo-3-fluorobenzonitrile . Additionally, boronic acids can form Lewis acid-base adducts with different ligands, as reported for 1-bromo-2,3,4,5-tetraphenylborole .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids can be studied using various spectroscopic techniques, including FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy . These methods provide insights into the vibrational modes, chemical shifts, and electronic transitions of the compounds. Computational studies, such as density functional theory (DFT), can also be used to predict the geometry, vibrational frequencies, and electronic properties of boronic acids .

科学研究应用

合成和有机化学

(3-溴-2-((3-溴苄基)氧基)-5-甲基苯基)硼酸在有机合成中起着至关重要的作用,特别是在铃木芳基偶联反应中。它用于合成烯烃、苯乙烯、联苯衍生物以及各种天然产物和有机材料。由于其反应性和多功能性,其衍生物是有机合成中宝贵的中间体。例如,孙海霞等人(2015 年)描述了一种使用(3-氟-5-甲基苯基)硼酸的两步反应过程,以 75.5% 的总收率合成了目标产物 (孙海霞、C. 英、明耀兰、张瑞、赵春生,2015)。罗纳德·H·苏米加拉等人(2004 年)开发了一种通过 2-氰基-6-氟苯基硼酸的溴脱硼化可扩展地合成 2-溴-3-氟苯甲腈的方法,展示了该化合物在有机反应中的效用 (Szumigala 等,2004)。

生物和药物研究

在生物和药物研究领域,(3-溴-2-((3-溴苄基)氧基)-5-甲基苯基)硼酸的衍生物因其在药物合成和开发中的潜力而被探索。例如,萨斯米塔·达斯等人(2003 年)合成了一种衍生物氨基-3-氟苯基硼酸,并研究了其在构建用于生理 pH 监测的葡萄糖传感材料中的应用 (Das 等,2003)。此外,M. Zaidlewicz 和 A. Wolan (2002) 讨论了 ω-(4-溴苯基)烷酸的合成及其硼化,这在药物合成中可能很重要 (Zaidlewicz & Wolan, 2002)。

催化和材料科学

该化合物及其衍生物在催化和材料科学中得到应用。A. Lücke 等人(2016 年)研究了衍生自该化合物的钯配合物,证明了它们在铃木-宫浦反应中作为催化剂的功效 (Lücke 等,2016)。C. Cannizzo 等人(2005 年)制备了带有硼酸的纳米胶乳,以用于碳水化合物检测的光学纳米传感器 (Cannizzo、Sonia Amigoni-Gerbier 和 Larpent,2005)。

属性

IUPAC Name |

[3-bromo-2-[(3-bromophenyl)methoxy]-5-methylphenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BBr2O3/c1-9-5-12(15(18)19)14(13(17)6-9)20-8-10-3-2-4-11(16)7-10/h2-7,18-19H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXCNKUTFMOYDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCC2=CC(=CC=C2)Br)Br)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BBr2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584498 |

Source

|

| Record name | {3-Bromo-2-[(3-bromophenyl)methoxy]-5-methylphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.87 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-2-((3-bromobenzyl)oxy)-5-methylphenyl)boronic acid | |

CAS RN |

849052-16-0 |

Source

|

| Record name | B-[3-Bromo-2-[(3-bromophenyl)methoxy]-5-methylphenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849052-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-Bromo-2-[(3-bromophenyl)methoxy]-5-methylphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)